The synthesis of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine can be achieved through several methods, with the following being notable:
The molecular structure of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine features a pyridine ring substituted at the 2-position with an oxazole group at the 5-position. Key structural characteristics include:
5-Bromo-2-(1,3-oxazol-5-yl)pyridine can participate in several significant chemical reactions:
The mechanism of action for compounds like 5-Bromo-2-(1,3-oxazol-5-yl)pyridine is largely dependent on their interactions with biological targets. Potential mechanisms include:
5-Bromo-2-(1,3-oxazol-5-yl)pyridine has several notable applications:
The strategic integration of oxazole and pyridine rings in 5-bromo-2-(1,3-oxazol-5-yl)pyridine creates a versatile pharmacophore with dual hydrogen-bonding capabilities. The pyridine moiety acts as a hydrogen-bond acceptor through its nitrogen atom, while the oxazole contributes complementary dipole moments (1.47 D and 1.90 D, respectively) that enhance molecular recognition. This electronic synergy enables the scaffold to mimic aromatic amino acid side chains, serving as a bioisostere for phenylalanine in kinase inhibitor design [5]. The bromine atom at the pyridine 5-position provides a synthetic handle for cross-coupling reactions, facilitating rapid diversification into pharmaceutical candidates. In DNA-PK inhibitors exemplified by WO2010038081A2, this core structure demonstrates improved target affinity due to its ability to occupy orthogonal binding pockets simultaneously [5].
Table 1: Key Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₈H₅BrN₂O | High-Resolution MS |
Exact Mass | 223.95852 Da | Calculated |
Predicted CCS ([M+H]⁺) | 136.5 Ų | Computational Modeling |
logP | 2.1 ± 0.3 | Chromatographic Determination |
The synthetic exploration of oxazole-pyridine hybrids accelerated following advancements in direct arylation methodologies (2010s). Early synthetic challenges centered on regioselective oxazole functionalization, solved through phosphine ligand design where polar solvents favored C-5 arylation (Strotman et al., 2010) [4]. The commercial availability of 5-bromo-2-(1,3-oxazol-5-yl)pyridine (catalogued by Enamine since 2018) enabled broad pharmaceutical investigation, with >95% purity confirmed via HPLC across multiple batch productions [1]. Patent analysis reveals a 17% annual increase in medicinal chemistry claims incorporating this scaffold from 2015–2023, particularly in kinase targeting (e.g., anaplastic lymphoma kinase inhibitors) where its planar geometry enables deep hydrophobic pocket penetration [5] [8].
Despite extensive synthetic utilization, in vivo pharmacokinetic data remains notably absent for the parent scaffold. Current literature (2023) primarily describes its application as a synthetic intermediate rather than a biologically active entity. Critical knowledge gaps include:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3